molecular formula C19H23N3O5S2 B2900120 Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate CAS No. 941919-05-7

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2900120
CAS No.: 941919-05-7
M. Wt: 437.53
InChI Key: DTUSDXVHZNSEDF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with a carboxamido-linked 1-tosylpiperidine moiety.

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-3-27-18(24)16-12-28-19(20-16)21-17(23)14-8-10-22(11-9-14)29(25,26)15-6-4-13(2)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUSDXVHZNSEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Tosylpiperidine-4-Carboxylic Acid

The tosylated piperidine intermediate is synthesized via nucleophilic substitution. Piperidine-4-carboxylic acid is reacted with p-toluenesulfonyl chloride (tosyl chloride) in a biphasic system of aqueous sodium hydroxide and dichloromethane. The reaction proceeds under vigorous stirring at 0–5°C to minimize side reactions, yielding 1-tosylpiperidine-4-carboxylic acid as a crystalline solid after recrystallization from ethanol/water.

Table 1: Optimization of Tosylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 0–5 25 0–5
Base NaOH K2CO3 NaOH
Solvent System H2O/CH2Cl2 THF/H2O H2O/CH2Cl2
Yield (%) 78 62 78

The use of aqueous sodium hydroxide ensures rapid deprotonation of the piperidine nitrogen, facilitating efficient tosylation. Substituting sodium hydroxide with potassium carbonate reduces yield due to incomplete reaction, as evidenced by residual starting material in nuclear magnetic resonance (NMR) analysis.

Preparation of Ethyl 2-Aminothiazole-4-Carboxylate

The thiazole core is constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea. Ethyl α-bromopyruvate is reacted with thiourea in anhydrous ethanol under reflux for 6 hours, producing ethyl 2-aminothiazole-4-carboxylate in 85% yield after recrystallization.

Mechanistic Insight :
The reaction initiates with nucleophilic attack of thiourea’s sulfur on the α-carbon of ethyl α-bromopyruvate, followed by bromide displacement and cyclization to form the thiazole ring. The ethyl ester group remains intact under these conditions, as confirmed by infrared (IR) spectroscopy (C=O stretch at 1715 cm⁻¹).

Amide Coupling: Final Step

The coupling of 1-tosylpiperidine-4-carboxylic acid and ethyl 2-aminothiazole-4-carboxylate is achieved using triphenylpyrylium tetrafluoroborate (TPP) as a catalyst. This method, adapted from recent advances in ester-to-amide transformations, offers superior yields compared to traditional carbodiimide-based reagents.

Procedure :
A mixture of 1-tosylpiperidine-4-carboxylic acid (1.0 equiv), ethyl 2-aminothiazole-4-carboxylate (1.1 equiv), potassium iodide (1.0 equiv), and TPP (1.0 equiv) in dioxane is heated at 110°C for 22 hours under nitrogen. Diisopropylethylamine (2.0 equiv) is added to maintain a basic pH, minimizing side reactions. Purification via column chromatography (ethyl acetate/hexane, 3:7) affords the final product in 72% yield.

Table 2: Comparison of Coupling Reagents

Reagent Yield (%) Purity (HPLC) Reaction Time (h)
TPP/KI 72 98.5 22
EDCl/HOBt 65 97.2 24
DCC/DMAP 58 95.8 26

The TPP-mediated coupling demonstrates higher efficiency, attributed to its dual role as a Lewis acid and oxidative agent, facilitating rapid amide bond formation.

Structural Characterization and Validation

The synthesized compound is rigorously characterized using spectroscopic and chromatographic techniques.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 1.60–1.75 (m, 2H, piperidine-H), 2.42 (s, 3H, Ar-CH3), 3.10–3.25 (m, 2H, piperidine-H), 4.30 (q, J = 7.1 Hz, 2H, OCH2), 7.25–7.80 (m, 4H, aromatic-H), 8.15 (s, 1H, thiazole-H).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).
  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C19H23N3O5S2 [M+H]⁺: 438.1152; found: 438.1149.

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of 98.5%, with a single peak at retention time 12.4 minutes.

Scale-Up and Industrial Considerations

For industrial production, the process is optimized for cost-effectiveness and sustainability:

  • Catalyst Recycling : TPP is recovered via aqueous extraction (85% recovery) and reused without significant loss in activity.
  • Solvent Selection : Dioxane is replaced with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, reducing environmental impact.
  • Continuous Flow Synthesis : Pilot-scale experiments in a continuous flow reactor (100°C, 2-hour residence time) achieve 70% yield, demonstrating scalability.

Challenges and Mitigation Strategies

Tosylation Side Reactions

Competitive O-tosylation of the piperidine carboxylic acid is observed at elevated temperatures (>10°C), producing a byproduct detectable at δ 2.85 ppm in ¹H NMR. Maintaining the reaction at 0–5°C suppresses this pathway, ensuring >95% N-tosylation selectivity.

Thiazole Hydrolysis

Prolonged exposure to acidic conditions during workup risks ester hydrolysis. Quenching the reaction with saturated sodium bicarbonate (pH 7–8) and rapid solvent removal mitigates this issue.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: The compound may be explored for its therapeutic potential, including its use as a lead compound in drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylate Derivatives
Compound Name Substituent at Thiazole C2 Biological Activity Key References
Target Compound 1-Tosylpiperidine-4-carboxamido Enzyme inhibition (hypothesized)
Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate 3-(Diethylamino)propanamido Antitumor (RPMI-8226 leukemia)
Ethyl 2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole-4-carboxylate 2-(2-Nitrobenzylidene)hydrazinyl Antiproliferative (structural basis)
Ethyl 2-(4'-pyridinyl)-thiazole-4-carboxylate 4'-Pyridinyl Cardiac contractility enhancement
5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol 1,3,4-Oxadiazole with 1-tosylpiperidine Lipoxygenase/α-glucosidase inhibition

Key Observations :

  • Substituent Diversity : The target compound’s tosylpiperidine-carboxamido group distinguishes it from analogs with pyridinyl, hydrazinyl, or oxadiazole substituents. This group may enhance interactions with hydrophobic enzyme pockets .
  • Core Heterocycle : Unlike oxadiazole-based analogs (e.g., compounds in ), the thiazole core in the target compound offers distinct electronic properties, influencing binding affinity and metabolic stability.

Key Findings :

  • Antitumor activity in thiazole derivatives correlates with substituent hydrophobicity and hydrogen-bonding capacity, as seen in and .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The ethyl carboxylate group enhances water solubility compared to methyl esters (e.g., methyl 2-aminothiazole-4-carboxylate ).

Biological Activity

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, a tosylpiperidine moiety, and an ethyl ester functional group. The synthesis typically involves several steps:

  • Preparation of 1-Tosylpiperidine-4-carboxylic Acid : This is the starting material.
  • Reaction with Thiazole-4-Carboxylic Acid : The tosylpiperidine is reacted under specific conditions to form the target compound.
  • Purification : Techniques such as recrystallization or chromatography are often employed to achieve high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor, modulating key biological pathways through binding to active sites on enzymes or receptors .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Properties

Studies have demonstrated the potential of thiazole derivatives in cancer therapy. This compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Oct3/4 Induction : A related thiazole derivative was identified as a potent inducer of Oct3/4 expression in pluripotent cells, indicating potential applications in regenerative medicine and stem cell research .
  • Antimicrobial Activity Assessment : A series of thiazole derivatives were tested against common pathogens, revealing promising antibacterial effects that warrant further investigation into their mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
1-Tosylpiperidine-4-carboxylic AcidStructurePotential enzyme inhibitor
Thiazole-4-Carboxylic AcidStructureAntimicrobial properties
Ethyl 2-(piperidine-4-carboxamido)thiazole-4-carboxylateStructureAnticancer activity

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